molecular formula C21H22N2O4 B4158401 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenylmethoxyphenyl)butanamide

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenylmethoxyphenyl)butanamide

Cat. No.: B4158401
M. Wt: 366.4 g/mol
InChI Key: LKRKFSNZAWGCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenylmethoxyphenyl)butanamide is an organic compound that belongs to the class of alpha amino acid amides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butanamide chain containing a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenylmethoxyphenyl)butanamide typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate. This intermediate is then subjected to further reactions to introduce the butanamide and pyrrolidinyl groups. Common reagents used in these reactions include benzyl chloride, phenol, and various amines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenylmethoxyphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The carbonyl groups in the pyrrolidinyl moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenylmethoxyphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenylmethoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the pyrrolidinyl moiety can interact with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]glycinamide: Shares the benzyloxyphenyl structure but differs in the amide linkage.

    N-[4-(benzyloxy)phenyl]benzamide: Similar benzyloxyphenyl structure with a benzamide group instead of the pyrrolidinyl butanamide.

Uniqueness

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenylmethoxyphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenylmethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-19(7-4-14-23-20(25)12-13-21(23)26)22-17-8-10-18(11-9-17)27-15-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRKFSNZAWGCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenylmethoxyphenyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenylmethoxyphenyl)butanamide
Reactant of Route 3
Reactant of Route 3
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenylmethoxyphenyl)butanamide
Reactant of Route 4
Reactant of Route 4
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenylmethoxyphenyl)butanamide
Reactant of Route 5
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenylmethoxyphenyl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenylmethoxyphenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.